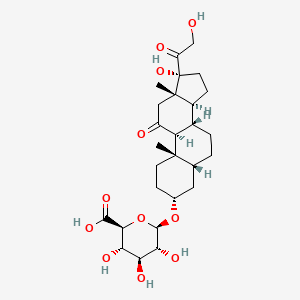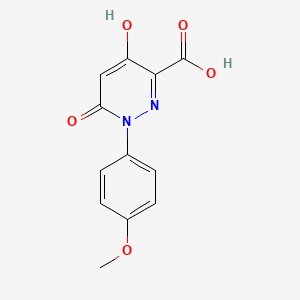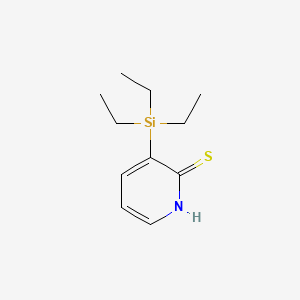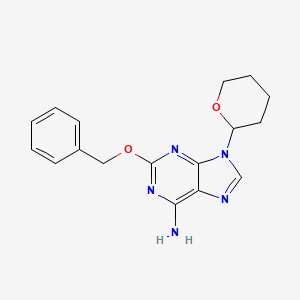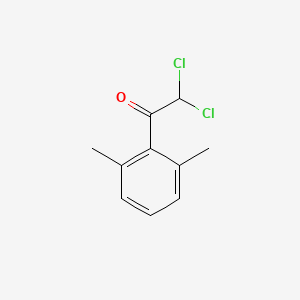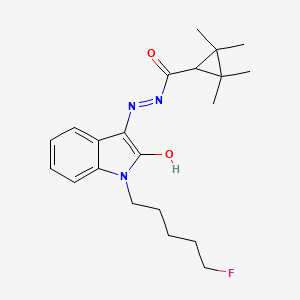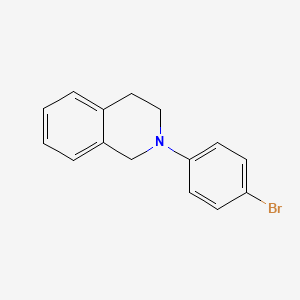
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound is a derivative of phenylacetic acid containing a bromine atom in the para position . It’s likely to be an organic compound, as are most compounds with similar structures .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution . For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached . The exact structure would depend on the specific positions and types of these functional groups .Chemical Reactions Analysis
Similar compounds have been known to undergo various chemical reactions. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some similar compounds have been found to have a white solid appearance and a honey-like odor .Scientific Research Applications
Asymmetric Synthesis : A study by Wünsch & Nerdinger (1995) investigated the stereoselective addition of enantiomerically pure (2-bromophenyl)acetaldehyde acetals to acylimines, leading to a novel asymmetric synthesis for 1-phenyl-tetrahydroisoquinoline (Wünsch & Nerdinger, 1995).
Enantiopure Tetrahydroisoquinolines : Research by Pedrosa et al. (2001) explored the synthesis of enantiopure mono- and disubstituted tetrahydroisoquinolines through radical cyclizations, highlighting the potential for creating compounds with specific stereochemical properties (Pedrosa et al., 2001).
Anticonvulsant Agent : A study by Gitto et al. (2006) found that N-substituted 1,2,3,4-tetrahydroisoquinolines, particularly the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, exhibited high anticonvulsant activity, comparable to existing drugs in clinical trials (Gitto et al., 2006).
Bromophenols in Red Algae : Ma et al. (2007) identified novel bromophenols and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides, demonstrating the occurrence of these compounds in natural sources (Ma et al., 2007).
Local Anesthetic Activity : Azamatov et al. (2023) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and evaluated their local anesthetic activity and acute toxicity. The study found significant anesthetic activity in these compounds, suggesting potential applications in medical treatments (Azamatov et al., 2023).
Optical Activity : Gzella et al. (2002) confirmed the absolute configurations of optically active tetrahydroisoquinoline derivatives, contributing to the understanding of the stereochemistry of these molecules (Gzella et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGNJJRGLWENIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



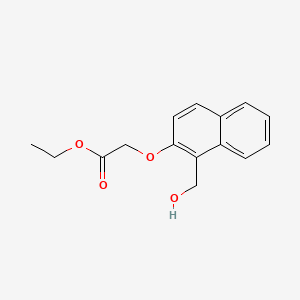
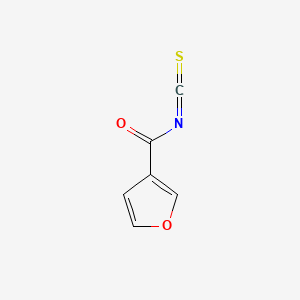
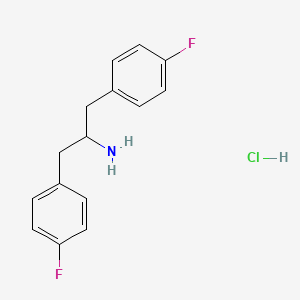
![8-Azabicyclo[3.2.1]oct-2-ene,8-(1-methylethyl)-(9CI)](/img/no-structure.png)
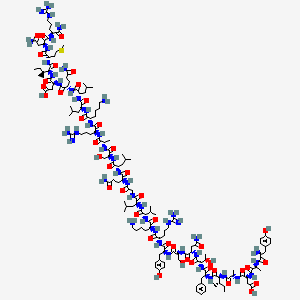
![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
